molecular formula C8H14N2O2 B134302 Levetiracetam-D6 CAS No. 1133229-30-7

Levetiracetam-D6

Cat. No.: B134302
CAS No.: 1133229-30-7
M. Wt: 176.25 g/mol
InChI Key: HPHUVLMMVZITSG-QXMLZOKMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levetiracetam-d6 is a deuterated form of levetiracetam, an anticonvulsant medication used primarily to treat epilepsy. The deuterium atoms in this compound replace the hydrogen atoms in the original levetiracetam molecule, which can potentially alter its pharmacokinetic properties. This compound is used in scientific research to study the pharmacokinetics and metabolism of levetiracetam.

Mechanism of Action

Target of Action

Levetiracetam-D6, also known as (2S)-2-[2-Oxo(2H_6_)pyrrolidin-1-yl]butanamide or (2S)-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)butanamide, primarily targets the synaptic vesicle protein 2A (SV2A) . SV2A is a protein that plays a crucial role in the regulation of neurotransmitter release in the brain . In addition to SV2A, this compound also interacts with other molecular targets that involve calcium homeostasis , the GABAergic system , and AMPA receptors .

Mode of Action

This compound exerts its action through an interaction with SV2A . This interaction results in the modulation of neurotransmitter release, thereby affecting neuronal excitability and seizure activity . The compound’s interaction with other targets like calcium channels and GABAergic system further contributes to its antiepileptogenic, anti-inflammatory, neuroprotective, and antioxidant properties .

Biochemical Pathways

It is known that the drug’s interaction with sv2a and other targets influences several neuronal processes, includingcalcium homeostasis and neurotransmitter release . These interactions can lead to downstream effects such as reduced neuronal excitability and seizure activity .

Pharmacokinetics

This compound exhibits predictable, linear, and dose-proportional pharmacokinetics . The compound’s pharmacokinetics is influenced by factors such as body weight and renal function . Children, for instance, show higher clearance per kilogram body weight than adults, indicating that a higher dosage is required for children per kilogram body weight . Additionally, coadministered medications can also influence the pharmacokinetics of this compound .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of neurotransmitter release via its interaction with SV2A . This leads to a decrease in neuronal excitability and seizure activity . The drug’s interaction with other targets can also result in antiepileptogenic, anti-inflammatory, neuroprotective, and antioxidant effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the drug’s pharmacokinetics and overall effectiveness . .

Biochemical Analysis

Biochemical Properties

LEVETIRACETAM-D6 interacts with several enzymes and proteins. For instance, it has been shown to interact with the synaptic vesicle protein 2A (SV2A), which is believed to be its primary target . This interaction is thought to contribute to its antiepileptic properties .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to be effective in seizure control, indicating its influence on neuronal cell function . It is also suggested to have impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules such as SV2A . This interaction is thought to modulate synaptic neurotransmitter release, thereby exerting its antiepileptic effects .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied. For instance, it has been shown that chronic administration of Levetiracetam can decrease cortical Aβ42 levels and lower the amyloid plaque burden .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on the zebrafish model of epilepsy, it was found that this compound had significant effects on the transcriptome of the model .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes minimal metabolism with 30% of the dose metabolized by hydrolysis to a deaminated metabolite . This metabolism is independent of the hepatic cytochrome P450 system and is via a type-B esterase enzyme located in whole blood .

Transport and Distribution

This compound is rapidly absorbed after oral ingestion, with a bioavailability of ≥95% . Its volume of distribution is 0.5–0.7 L/kg, indicating that it is distributed throughout the body .

Subcellular Localization

Given its interaction with SV2A, a protein located in synaptic vesicles, it is likely that this compound may also be found in these subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of levetiracetam-d6 involves the incorporation of deuterium atoms into the levetiracetam molecule. One common method is the catalytic hydrogenation of the corresponding deuterated precursor. The process typically involves the use of a deuterium gas source and a suitable catalyst, such as palladium on carbon, under controlled conditions of temperature and pressure.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity. The deuterated precursor is subjected to catalytic hydrogenation, followed by purification steps such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Levetiracetam-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Substitution reactions can replace functional groups in the molecule with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Levetiracetam-d6 is widely used in scientific research for various applications:

    Chemistry: It is used to study the chemical properties and reactivity of deuterated compounds.

    Biology: Researchers use this compound to investigate the metabolic pathways and biological effects of deuterated drugs.

    Medicine: The compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of levetiracetam.

    Industry: this compound is used in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of drug formulations.

Comparison with Similar Compounds

Levetiracetam-d6 is unique due to the presence of deuterium atoms, which can alter its pharmacokinetic properties compared to non-deuterated levetiracetam. Similar compounds include:

This compound’s uniqueness lies in its deuterium content, which can provide insights into the metabolic and pharmacokinetic behavior of deuterated drugs.

Properties

IUPAC Name

(2S)-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m0/s1/i3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHUVLMMVZITSG-QXMLZOKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(=O)N(C(C1([2H])[2H])([2H])[2H])[C@@H](CC)C(=O)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649402
Record name (2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133229-30-7
Record name (2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levetiracetam-D6
Reactant of Route 2
Reactant of Route 2
Levetiracetam-D6
Reactant of Route 3
Reactant of Route 3
Levetiracetam-D6
Reactant of Route 4
Levetiracetam-D6
Reactant of Route 5
Reactant of Route 5
Levetiracetam-D6
Reactant of Route 6
Reactant of Route 6
Levetiracetam-D6
Customer
Q & A

Q1: Why was Levetiracetam-d6 chosen as the internal standard for this study?

A1: The research paper focuses on developing a method to quantify Lacosamide in human plasma. [] this compound, a deuterated analog of the antiepileptic drug Levetiracetam, was likely chosen due to its similar chemical structure and properties to Lacosamide. This similarity allows this compound to mimic the extraction and derivatization behavior of Lacosamide during sample preparation.

    Q2: How does the use of this compound contribute to the validation of the analytical method?

    A2: The inclusion of this compound as an internal standard is crucial for method validation. [] By comparing the signal response of Lacosamide to the known concentration of this compound, researchers can establish:

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.